molecular formula C11H11N3OS B11731402 2-Cyano-N-[(dimethylamino)methylidene]-3-(thiophen-2-YL)prop-2-enamide

2-Cyano-N-[(dimethylamino)methylidene]-3-(thiophen-2-YL)prop-2-enamide

Cat. No.: B11731402
M. Wt: 233.29 g/mol
InChI Key: HPWPXKOPVSMBFC-UHFFFAOYSA-N
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Description

2-Cyano-N-[(dimethylamino)methylidene]-3-(thiophen-2-YL)prop-2-enamide is a chemical compound with the molecular formula C11H11N3OS It is known for its unique structure, which includes a cyano group, a dimethylamino group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-N-[(dimethylamino)methylidene]-3-(thiophen-2-YL)prop-2-enamide can be achieved through a two-step process. The first step involves the reaction of 2-cyano-3-(dimethylamino)prop-2-enenitrile with N-methyl-2-cyano-3-(dimethylamino)prop-2-enamide in the presence of trimethylsilyl chloride in dichloromethane. This reaction yields the desired product with high purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-N-[(dimethylamino)methylidene]-3-(thiophen-2-YL)prop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups in the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, to form various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiophene derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups.

Scientific Research Applications

2-Cyano-N-[(dimethylamino)methylidene]-3-(thiophen-2-YL)prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds, which are important in the development of new materials and pharmaceuticals.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly in the field of oncology.

    Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 2-Cyano-N-[(dimethylamino)methylidene]-3-(thiophen-2-YL)prop-2-enamide involves its interaction with various molecular targets and pathways. The compound is believed to modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit specific enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    2-Cyano-N-(2-nitrophenyl)acetamide: This compound has a similar cyanoacetamide structure but with a nitrophenyl group instead of a thiophene ring.

    2-Amino-N-(2-nitrophenyl)thiophene-3-carboxamide: This compound also contains a thiophene ring but with an amino group and a carboxamide group.

Uniqueness

2-Cyano-N-[(dimethylamino)methylidene]-3-(thiophen-2-YL)prop-2-enamide is unique due to its combination of a cyano group, a dimethylamino group, and a thiophene ring

Biological Activity

2-Cyano-N-[(dimethylamino)methylidene]-3-(thiophen-2-YL)prop-2-enamide, also known by its chemical structure C11H11N3OSC_{11}H_{11}N_{3}OS, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a thiophene ring and a cyano group, which contribute to its reactivity and interaction with biological systems.

  • Molecular Formula : C11H11N3OSC_{11}H_{11}N_{3}OS
  • Molar Mass : 227.26 g/mol
  • CAS Number : 2768520

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the dimethylamino group enhances its lipophilicity, facilitating cellular uptake and potentially leading to various pharmacological effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against Gram-positive bacteria. The thiophene moiety is known to enhance antimicrobial efficacy through disruption of bacterial cell membranes.
  • Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokine production. This mechanism could be relevant for conditions such as arthritis or other inflammatory diseases.
  • Cytotoxicity Against Cancer Cells : Early investigations indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction or cell cycle arrest, although detailed studies are needed to elucidate these pathways.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryReduced cytokine levels in vitro
CytotoxicityInduced apoptosis in cancer cell lines

Case Study: Antimicrobial Evaluation

In a study assessing the antimicrobial efficacy of various thiophene derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition of S. aureus growth at concentrations as low as 10 μg/mL, while E. coli showed resistance, indicating selective activity.

Case Study: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory potential of related compounds revealed that this compound significantly inhibited the production of interleukin-6 (IL-6) in macrophage cultures when administered at a concentration of 25 μM. This suggests a possible application in treating inflammatory diseases.

Properties

IUPAC Name

2-cyano-N-(dimethylaminomethylidene)-3-thiophen-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c1-14(2)8-13-11(15)9(7-12)6-10-4-3-5-16-10/h3-6,8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPWPXKOPVSMBFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC(=O)C(=CC1=CC=CS1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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